

In-Depth Technical Guide to 1-Acetylundolin-3-one: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Acetylundolin-3-one

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetylundolin-3-one is a versatile heterocyclic compound that serves as a pivotal building block in organic synthesis and medicinal chemistry. Its unique structural framework, featuring an acetylated indolinone core, makes it a valuable precursor for the synthesis of a wide array of complex molecules, including spirooxindoles and other indole derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the structure, IUPAC nomenclature, physicochemical properties, and key applications of **1-Acetylundolin-3-one**, with a focus on its role in drug discovery and development, particularly in the realm of oncology. Detailed experimental protocols for its use in synthesis, along with a summary of its spectral data, are presented to facilitate its practical application in a research setting.

Chemical Structure and Nomenclature

The chemical structure of **1-Acetylundolin-3-one** consists of a bicyclic indole nucleus where the pyrrole ring is acetylated at the nitrogen atom (position 1) and contains a ketone group at position 3. The systematic IUPAC name for this compound is 1-acetyl-2,3-dihydro-1H-indol-3-one. It is also commonly referred to by several synonyms, including 1-Acetyl-3-indolinone and N-Acetylundoxyl.

Chemical Structure:

Caption: 2D structure of **1-Acetyldolindolin-3-one**.

Physicochemical and Spectral Data

1-Acetyldolindolin-3-one is typically a brown to yellow solid and should be stored at 0-8 °C for optimal stability.^[1] A summary of its key physicochemical and spectral properties is provided in the tables below.

Table 1: Physicochemical Properties of **1-Acetyldolindolin-3-one**

Property	Value	Reference
IUPAC Name	1-acetyl-2,3-dihydro-1H-indol-3-one	
Synonyms	1-Acetyldolindolin-3-one, N-Acetyldoxyl	[1]
CAS Number	16800-68-3	[1]
Molecular Formula	C ₁₀ H ₉ NO ₂	[1][2]
Molecular Weight	175.19 g/mol	[1]
Appearance	Brown to yellow solid	[1]
Storage Conditions	0-8 °C	[1]

Table 2: Spectral Data of **1-Acetyldolindolin-3-one**

Spectral Data Type	Key Features and Peaks	Reference
^1H NMR	Data not explicitly found for the title compound, but related indole derivatives show characteristic aromatic and acetyl protons.	
^{13}C NMR	Data not explicitly found for the title compound. Characteristic peaks for carbonyl, acetyl, and aromatic carbons are expected.	
Infrared (IR)	Characteristic absorption bands for C=O (ketone and amide) and aromatic C-H stretching are expected.	[2]
Mass Spectrometry (MS)	Molecular ion peak (M^+) at m/z = 175. Key fragments would likely correspond to the loss of the acetyl group.	[2]

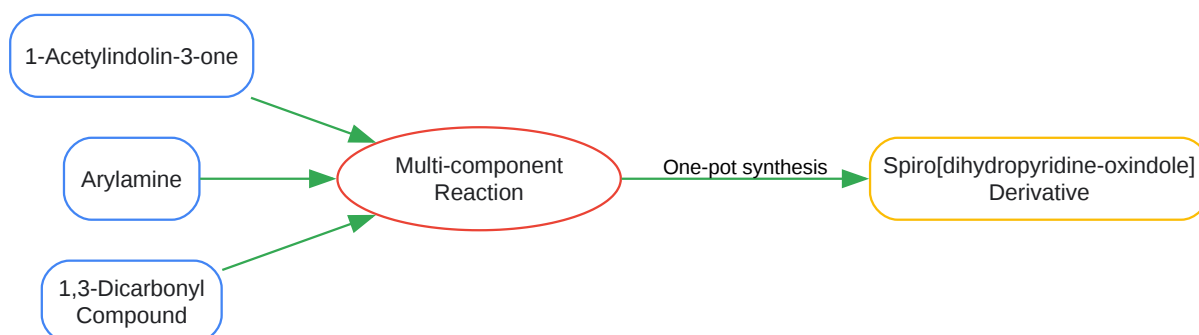
Applications in Organic Synthesis and Drug Development

1-Acetylindolin-3-one is a valuable intermediate in the synthesis of a variety of heterocyclic compounds, particularly those with a core indole or oxindole structure.[1] These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active natural products and pharmaceuticals.

Synthesis of Spirooxindoles

A prominent application of **1-Acetylindolin-3-one** is in the synthesis of spirooxindoles, a class of compounds with a spirocyclic junction at the 3-position of the oxindole ring. These compounds have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects. A general workflow for the synthesis of spiro[dihydropyridine-oxindoles]

often involves a multi-component reaction with an arylamine and a 1,3-dicarbonyl compound, where **1-acetylintolin-3-one** or a related isatin derivative can serve as the oxindole precursor.
[3][4]



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Caption: General workflow for the synthesis of spirooxindoles.

Precursor to Bioactive Indole Derivatives

The indolinone core of **1-Acetylintolin-3-one** is a key pharmacophore in a number of kinase inhibitors used in cancer therapy.[5] For instance, the indolin-2-one scaffold is present in drugs like Sunitinib, which targets receptor tyrosine kinases such as VEGFR and PDGFR, thereby inhibiting tumor angiogenesis.[5][6] The reactivity of the ketone at the 3-position and the ability to modify the acetyl group at the 1-position make **1-Acetylintolin-3-one** a versatile starting material for the synthesis of libraries of potential kinase inhibitors and other bioactive molecules.

Experimental Protocols

While a specific, detailed synthesis protocol for **1-Acetylintolin-3-one** was not found in the search results, a general procedure for the synthesis of related 1-acetyl-1H-indol-3-yl acetates from 2-[(carboxymethyl) amino] benzoic acids has been described.[7] This reaction involves a cyclodecarboxylation with sodium acetate in acetic anhydride at reflux.

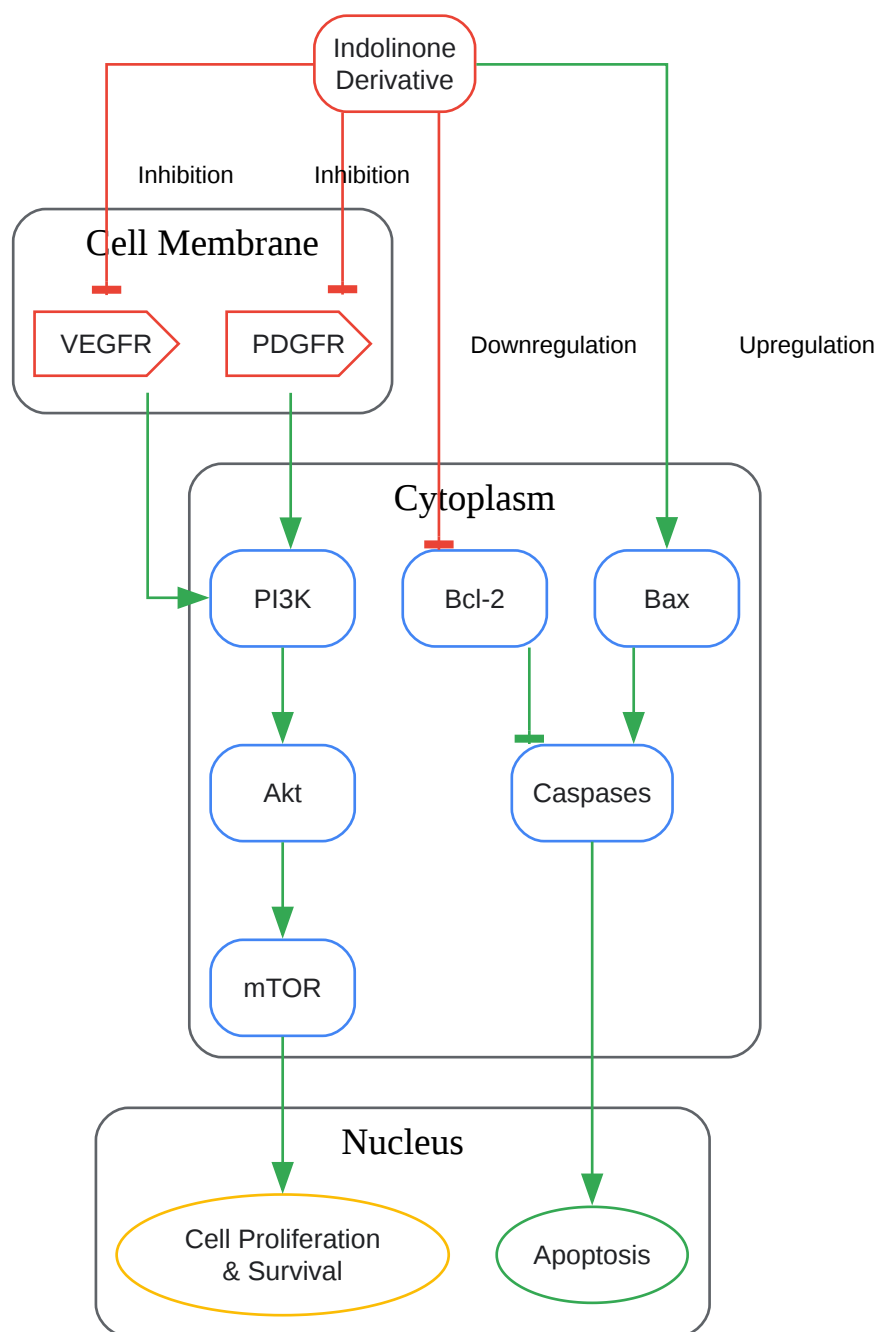
A general experimental workflow for the synthesis of spiro[dihydropyridine-oxindoles] from an isatin derivative (a related compound to **1-acetylintolin-3-one**) is as follows:

Typical procedure for the synthesis of spiro[dihydropyridine-oxindoles]:^[3]

- A mixture of an arylamine (2.0 mmol), isatin (2.0 mmol), and cyclopentane-1,3-dione (2.0 mmol) in 10.0 mL of acetic acid is stirred at room temperature for approximately 9–12 hours.
- The resulting precipitate is collected by filtration.
- The solid is washed with cold ethanol to yield the pure product.

Role in Cancer Signaling Pathways

Derivatives of the indolinone scaffold, for which **1-Acetylintolin-3-one** is a key precursor, have been shown to exert their anticancer effects through the modulation of various signaling pathways. A primary mechanism is the inhibition of receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, which are crucial for tumor angiogenesis.^{[5][6]} Inhibition of these kinases blocks downstream signaling cascades, such as the PI3K/Akt/mTOR pathway, which are vital for cancer cell proliferation, survival, and migration. Furthermore, some indole derivatives have been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases.^[6]



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Caption: Representative signaling pathway modulated by indolinone derivatives.

Conclusion

1-Acety lindolin-3-one is a compound of significant interest to the scientific community, particularly those involved in synthetic and medicinal chemistry. Its utility as a versatile building

block for the creation of complex heterocyclic structures, combined with the proven biological activity of its derivatives, underscores its importance in drug discovery and development. This technical guide has provided a foundational understanding of its structure, properties, and applications, with the aim of facilitating its use in further research and the development of novel therapeutic agents. Further exploration into the synthesis and biological evaluation of new derivatives based on the **1-Acetylindolin-3-one** scaffold is warranted to fully exploit its therapeutic potential.

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